4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid
Overview
Description
“4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.26 . The IUPAC name for this compound is 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is attached to a benzoic acid group through an ethoxy linker .Scientific Research Applications
Coordination Polymers and Luminescence
Lanthanide-based coordination polymers assembled from derivatives of benzoic acids show significant potential in the field of materials science, especially for their photophysical properties. The synthesis and structural analysis of such polymers reveal their ability to serve as light-harvesting chromophores, with certain lanthanide complexes exhibiting bright luminescence efficiencies. This attribute is particularly notable in Tb(3+) complexes, which demonstrate high green luminescence efficiencies in the solid state due to efficient energy transfer mechanisms within the coordination polymers (Sivakumar et al., 2011).
Liquid-Crystalline Networks
The self-assembly of multifunctional hydrogen-bond donor and acceptor molecules leads to the formation of supramolecular liquid-crystalline networks. Research into tricarboxylic acids and their interaction with bifunctional H-bond acceptors has opened new avenues for creating liquid-crystalline network structures. These networks exhibit unique mesophases, such as smectic A and nematic phases, which are derived from the self-assembly of nonmesogenic components, highlighting the vast potential of benzoic acid derivatives in designing advanced materials (Kihara et al., 1996).
Molecular Structures and Interactions
The structural analysis of benzoic acid derivatives under hydrothermal conditions provides insights into molecular interactions and packing arrangements. Studies involving single crystals of compounds like 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid have revealed the intricacies of molecular planes and hydrogen bonding, contributing to the understanding of crystal packing and molecular orientation (Hong Lin & Yi‐Ping Zhang, 2012).
Fluorescence Probes for Reactive Oxygen Species
The development of novel fluorescence probes using benzoic acid derivatives marks a significant advancement in detecting and differentiating reactive oxygen species (ROS). Compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid have shown high specificity and sensitivity towards highly reactive oxygen species, including hydroxyl radicals and hypochlorite. These probes offer tools for studying the roles of ROS in various biological and chemical contexts, illustrating the versatility of benzoic acid derivatives in scientific research (Setsukinai et al., 2003).
Properties
IUPAC Name |
4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-2-1-7-14(12)8-9-18-11-5-3-10(4-6-11)13(16)17/h3-6H,1-2,7-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBZZVKNXFBYOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331200 | |
Record name | 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203359 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
215656-70-5 | |
Record name | 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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